tert-butyl 4-amino-3-nitrobenzoate
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Overview
Description
tert-Butyl 4-amino-3-nitrobenzoate: is an organic compound with the molecular formula C11H14N2O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with amino and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-nitrobenzoate typically involves the following steps:
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Nitration: : The starting material, tert-butyl benzoate, undergoes nitration to introduce the nitro group at the meta position relative to the ester group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Reduction: : The nitro group is then reduced to an amino group. This can be done using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. Alternatively, chemical reduction methods using reagents like tin(II) chloride (SnCl2) in hydrochloric acid can also be employed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : tert-Butyl 4-amino-3-nitrobenzoate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
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Reduction: : The nitro group can be selectively reduced to an amino group, as mentioned in the preparation methods. This reduction is crucial for further functionalization of the compound.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, acylation or alkylation reactions can modify the amino group to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to tert-butyl 4-amino-3-aminobenzoate.
Substitution: Formation of various amides or secondary amines depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential pharmacological activities. The compound’s structure can be modified to develop new drugs with specific biological targets.
Industry
Industrially, this compound is used in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-3-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst or reducing agent. The molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
tert-Butyl 3-nitrobenzoate: Lacks the amino group, limiting its use in nucleophilic substitution reactions.
Methyl 4-amino-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
tert-Butyl 4-amino-3-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring, along with the bulky tert-butyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
1184840-02-5 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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